Cas no 1005302-79-3 (N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide)

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core with a carboxamide substituent. Its design incorporates a 3-nitrophenyl group at the 6-position and a 2-ethylphenyl moiety on the amide nitrogen, contributing to its potential as a bioactive intermediate in medicinal chemistry. The presence of the nitro group enhances reactivity for further functionalization, while the fused heterocyclic system may impart stability and selectivity in target interactions. This compound is of interest in pharmaceutical research, particularly for applications requiring rigid, electron-deficient scaffolds. Its synthesis and derivatization offer opportunities for developing novel therapeutic agents or biochemical probes.
N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide structure
1005302-79-3 structure
Product Name:N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No:1005302-79-3
MF:C21H18N4O3S
MW:406.457623004913
CID:6492518
Update Time:2025-06-03

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
    • Inchi: 1S/C21H18N4O3S/c1-3-14-7-4-5-10-17(14)22-20(26)19-13(2)24-12-18(23-21(24)29-19)15-8-6-9-16(11-15)25(27)28/h4-12H,3H2,1-2H3,(H,22,26)
    • InChI Key: GAMPUCCNJFTBMG-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=CC=CC=C2CC)=O)=C(C)N2C=C(C3=CC=CC([N+]([O-])=O)=C3)N=C12

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Additional information on N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Comprehensive Overview of N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 1005302-79-3)

The compound N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 1005302-79-3) is a structurally complex and pharmacologically significant molecule. Its unique imidazo[2,1-b][1,3]thiazole core, combined with a 3-nitrophenyl substituent and a 2-ethylphenyl carboxamide group, makes it a subject of interest in medicinal chemistry and drug discovery. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific biological pathways, particularly in the context of kinase inhibition and anti-inflammatory therapies.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapeutics. The imidazo[2,1-b][1,3]thiazole scaffold, as seen in this compound, is known for its versatility in interacting with various enzyme active sites. This has led to its exploration in cancer research, where kinase inhibitors play a pivotal role. The presence of the 3-nitrophenyl group further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves multi-step organic reactions, including cyclization and amide coupling. The compound's CAS No. 1005302-79-3 serves as a unique identifier in chemical databases, facilitating its retrieval for drug development projects. Its molecular weight and logP values suggest moderate solubility, which is a critical factor in bioavailability optimization.

The growing interest in heterocyclic compounds like this one aligns with the broader trend of exploring fragment-based drug design. Researchers are particularly intrigued by its potential to modulate signal transduction pathways, a hot topic in oncology and immunology. Questions such as "How does N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide compare to other thiazole derivatives?" or "What are the latest SAR studies on this scaffold?" are frequently searched in academic and industrial circles.

In addition to its pharmacological potential, the compound's spectroscopic properties (e.g., NMR, MS) have been characterized to aid in quality control during synthesis. The nitrophenyl moiety also offers opportunities for further derivatization, enabling the creation of analogs with improved pharmacokinetic profiles. This adaptability is crucial for addressing challenges in drug resistance, a pressing issue in modern therapeutics.

As the scientific community continues to investigate imidazo[2,1-b][1,3]thiazole-based compounds, CAS No. 1005302-79-3 stands out for its balanced lipophilicity and hydrogen-bonding capacity. These features are essential for achieving optimal target engagement while minimizing off-target effects. The compound's relevance extends to computational chemistry, where molecular docking studies predict its interactions with proteins of interest.

In conclusion, N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide represents a promising avenue for lead optimization in drug discovery. Its structural complexity and functional group diversity make it a valuable tool for probing biological mechanisms and developing next-generation therapeutics. With ongoing research into its mode of action and therapeutic potential, this compound is poised to contribute significantly to the field of medicinal chemistry.

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